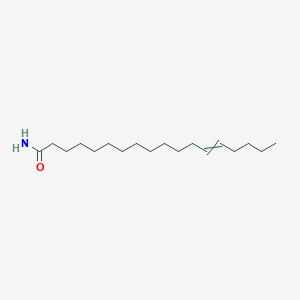
Octadec-13-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-13-enamide: is an organic compound belonging to the class of fatty acid amides. It is characterized by a long hydrocarbon chain with a double bond at the 13th position and an amide functional group at the terminal end. This compound is known for its hydrophobic nature and is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis via Electrophilic Activation of Amides: One of the methods to synthesize Octadec-13-enamide involves the electrophilic activation of amides.
Fe-assisted Regioselective Oxidative Desaturation of Amides: Another method involves the Fe-assisted regioselective oxidative desaturation of amides.
Industrial Production Methods: Industrial production of this compound often involves the use of oil-in-water microemulsions for encapsulating the hydrophobic molecule. This method utilizes oleic acid and soybean oil as the oil phase, while mixtures of laureth-5-carboxylic acid and 2-propanol are used for stabilization . This allows for the production of stable aqueous-based formulations with enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadec-13-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amides by hydrogenation of the double bond.
Substitution: Substitution reactions can occur at the amide nitrogen or at the double bond, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Octadec-13-enamide is used as a building block in organic synthesis due to its reactivity and structural properties. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its hydrophobic nature allows it to interact with lipid bilayers and influence cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs .
Industry: this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in creams, lotions, and other skincare products .
Mechanism of Action
The mechanism of action of Octadec-13-enamide involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, influencing various cellular processes. The compound may also interact with specific molecular targets such as enzymes and receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
9-Octadecenamide: Similar to Octadec-13-enamide but with the double bond at the 9th position.
Elaidamide: A trans isomer of oleamide with a double bond at the 9th position.
Ceramide-like Molecules: Compounds with similar hydrophobic properties and amide functional groups.
Uniqueness: this compound is unique due to the position of its double bond, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and industrial applications compared to other similar compounds.
Properties
CAS No. |
207512-05-8 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
octadec-13-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H2,19,20) |
InChI Key |
OWOIMEMRPJDTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


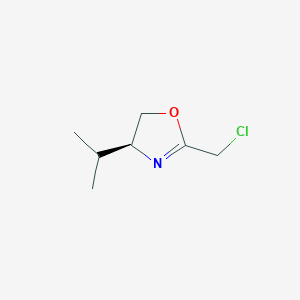

![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
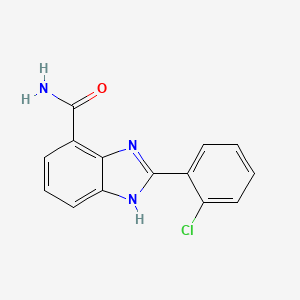
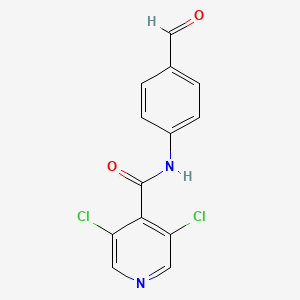
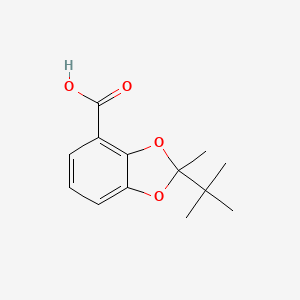
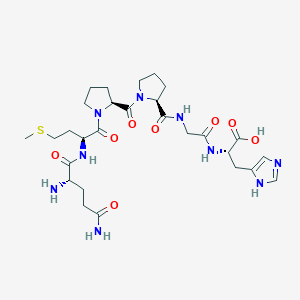
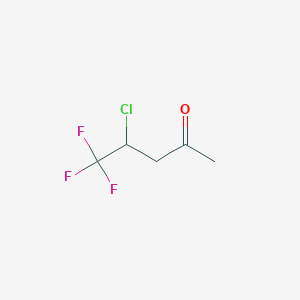
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
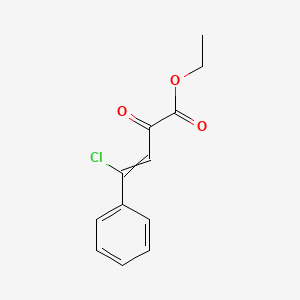
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
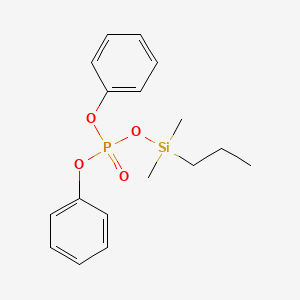
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
